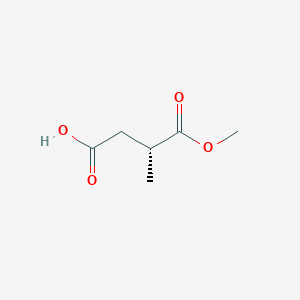
(R)-4-Methoxy-3-methyl-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Methoxy-3-methyl-4-oxobutanoic acid is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a methoxy group, a methyl group, and a ketone group attached to a butanoic acid backbone. The ® configuration indicates the specific spatial arrangement of these groups around the chiral center, following the Cahn-Ingold-Prelog priority rules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methoxy-3-methyl-4-oxobutanoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the correct ® configuration. For example, starting from a suitable precursor, such as a chiral alcohol, the compound can be synthesized through a series of reactions including oxidation, esterification, and hydrolysis.
Industrial Production Methods
Industrial production of ®-4-Methoxy-3-methyl-4-oxobutanoic acid typically involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of chiral catalysts or enzymes to achieve the desired enantiomeric excess. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
®-4-Methoxy-3-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-methylbutanoic acid.
Reduction: Formation of ®-4-methoxy-3-methylbutanol.
Substitution: Formation of various substituted butanoic acid derivatives.
科学研究应用
®-4-Methoxy-3-methyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-4-Methoxy-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
(S)-4-Methoxy-3-methyl-4-oxobutanoic acid: The enantiomer of the ® form, with different spatial arrangement.
4-Methoxy-3-methylbutanoic acid: Lacks the ketone group.
3-Methyl-4-oxobutanoic acid: Lacks the methoxy group.
Uniqueness
®-4-Methoxy-3-methyl-4-oxobutanoic acid is unique due to its specific ® configuration, which imparts distinct chemical and biological properties. This enantiomer may exhibit different reactivity and interactions compared to its (S) counterpart, making it valuable in enantioselective synthesis and research applications.
属性
分子式 |
C6H10O4 |
|---|---|
分子量 |
146.14 g/mol |
IUPAC 名称 |
(3R)-4-methoxy-3-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 |
InChI 键 |
QEZMQNIFDRNSJZ-SCSAIBSYSA-N |
手性 SMILES |
C[C@H](CC(=O)O)C(=O)OC |
规范 SMILES |
CC(CC(=O)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


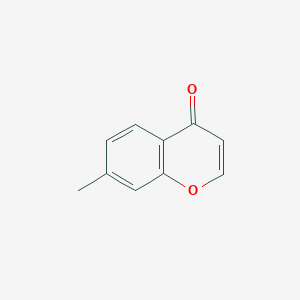
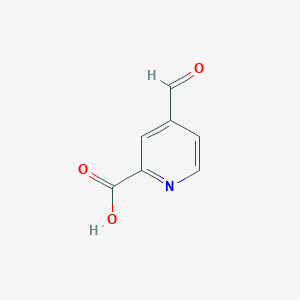
![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)
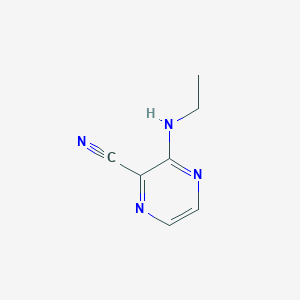


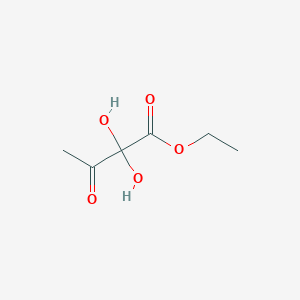
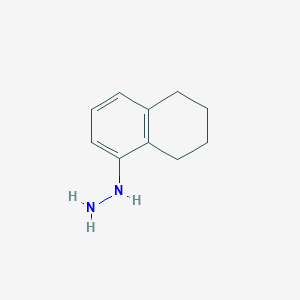
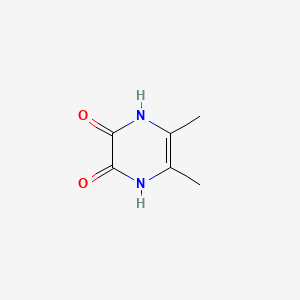

![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
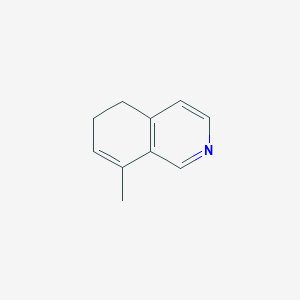
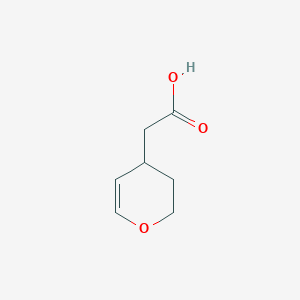
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
